3-(2-chlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-(quinolin-8-yl)-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a quinolinyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(quinolin-8-yl)-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the Quinolinyl Group: The quinolinyl group can be attached through nucleophilic substitution reactions involving quinoline derivatives.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-(quinolin-8-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-(quinolin-8-yl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(quinolin-8-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-methyl-N-(quinolin-8-yl)-1,2-oxazole-4-carboxamide: shares structural similarities with other oxazole derivatives, such as:
Uniqueness
The presence of the quinolinyl group in 3-(2-chlorophenyl)-5-methyl-N-(quinolin-8-yl)-1,2-oxazole-4-carboxamide distinguishes it from other similar compounds. This unique structural feature may contribute to its specific biological activities and potential therapeutic applications.
Properties
CAS No. |
5857-85-2 |
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Molecular Formula |
C20H14ClN3O2 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-17(19(24-26-12)14-8-2-3-9-15(14)21)20(25)23-16-10-4-6-13-7-5-11-22-18(13)16/h2-11H,1H3,(H,23,25) |
InChI Key |
JMQGEQWKAAJVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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